2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
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Overview
Description
2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[c]pyran Core: This step often involves a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Attachment of the Hydroxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Incorporation of the Sugar Moiety: Glycosylation reactions are used to attach the sugar unit to the core structure.
Final Functionalization: Hydroxylation and methylation reactions are performed to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where hydroxyl groups are present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s structural features suggest potential as a bioactive molecule. It could be investigated for its antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structural similarity to certain natural products could make it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The phenolic hydroxyl groups might participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds like quercetin and kaempferol share structural similarities, particularly the phenolic hydroxyl groups and the potential for glycosylation.
Terpenoids: Compounds such as taxol, which also feature complex ring structures and multiple functional groups.
Uniqueness
What sets 2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate apart is its combination of a cyclopenta[c]pyran core with a sugar moiety and a hydroxyphenyl group. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30O11 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C24H30O11/c1-11-16(27)8-14-15(22(31)32-7-6-12-2-4-13(26)5-3-12)10-33-23(18(11)14)35-24-21(30)20(29)19(28)17(9-25)34-24/h2-5,10-11,14,17-21,23-26,28-30H,6-9H2,1H3 |
InChI Key |
VBXLWOOOZVFVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
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